molecular formula C16H9NO B12564646 4-Nitrosopyrene CAS No. 143836-80-0

4-Nitrosopyrene

Cat. No.: B12564646
CAS No.: 143836-80-0
M. Wt: 231.25 g/mol
InChI Key: ZSHMFOZHHUPIMM-UHFFFAOYSA-N
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Description

4-Nitrosopyrene (CAS# 86674-51-3) is a C-nitroso derivative and a key intermediate in the metabolic pathway of nitroarenes like 1-nitropyrene . Its primary research value lies in toxicology and mutagenicity studies, where it is identified as a direct-acting mutagen in assays such as Salmonella typhimurium . Research demonstrates that 4-Nitrosopyrene is a critical metabolite responsible for DNA binding in vivo . Studies in newborn mice show that the nitroreduction of 1-nitropyrene to 1-nitrosopyrene is an essential step for the formation of a major DNA adduct, N-(deoxyguanosin-8-yl)-1-aminopyrene, which is believed to initiate tumor formation . The extent of this DNA adduct formation was found to be significantly higher with 1-nitrosopyrene than with its precursor, 1-nitropyrene, providing insight into its higher tumorigenic potential . This compound is also relevant in studies of arylamine drugs and the genotoxic-carcinogenic activity of their N-nitroso derivatives . 4-Nitrosopyrene is For Research Use Only (RUO) and is intended for laboratory research purposes such as investigating metabolic activation, DNA adduct formation, and chemical carcinogenesis. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143836-80-0

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

4-nitrosopyrene

InChI

InChI=1S/C16H9NO/c18-17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H

InChI Key

ZSHMFOZHHUPIMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N=O

Origin of Product

United States

Synthetic Methodologies and Derivatization for Research Applications

Established Synthetic Routes for 4-Nitrosopyrene and Analogues

The direct synthesis of 4-nitrosopyrene from pyrene (B120774) is not a common route due to the reactivity of pyrene, which typically undergoes electrophilic substitution at the 1, 3, 6, and 8 positions. nih.gov Indirect methods are therefore employed, often starting with the oxidation of the pyrene core at its K-region (the 4, 5, 9, and 10 positions).

A key intermediate in the synthesis of 4-substituted pyrenes is pyrene-4,5-dione (B1221838) . This compound can be synthesized on a large scale from pyrene through an oxidation reaction. researchgate.netepa.gov A common method involves the use of a ruthenium salt catalyst, such as Ruthenium(III) chloride (RuCl₃), in the presence of a strong oxidizing agent like sodium periodate (B1199274) (NaIO₄). researchgate.netrsc.org This selective oxidation of the K-region provides the necessary functionality to introduce a nitroso group at the 4-position. While the direct conversion of pyrene-4,5-dione to 4-nitrosopyrene is not extensively documented, established organic chemistry principles suggest a plausible pathway involving selective reduction of one ketone and subsequent reaction with a nitrosating agent.

Another approach to functionalizing pyrene involves the synthesis of 1-nitropyrene (B107360). This is achieved by reacting pyrene with a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, in a solvent like benzene. google.com Although this yields the 1-nitro isomer, the methodology highlights the principles of electrophilic aromatic substitution on the pyrene ring system.

Table 1: Reagents for the Synthesis of Pyrene-4,5-dione
PrecursorReagentsKey Intermediate
PyreneRuthenium(III) chloride (RuCl₃), Sodium periodate (NaIO₄)Pyrene-4,5-dione
PyreneOsmium tetroxidePyrene-4,5-dione
4,5-DihydropyreneOxidationPyrene-4,5-dione

In metabolic studies, the primary metabolite of a nitroaromatic compound is often its corresponding amine. Therefore, the synthesis of 4-aminopyrene (B103616) is crucial for its use as an analytical standard or marker. The preparation of this metabolite marker is typically achieved through the chemical reduction of a suitable precursor, such as 4-nitropyrene (B1202641). This reduction can be carried out using various reducing agents, a common and effective method being catalytic hydrogenation. This process involves reacting the nitro-precursor with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction efficiently converts the nitro group (-NO₂) to an amino group (-NH₂), yielding 4-aminopyrene. This same principle applies to the reduction of the nitroso group (-NO) of 4-nitrosopyrene.

Synthesis of Labeled 4-Nitrosopyrene Isotopologues for Mechanistic Research

Isotopically labeled compounds are invaluable tools in mechanistic research, allowing scientists to trace the metabolic fate of a molecule and understand its reaction pathways. scripps.edu The synthesis of labeled 4-nitrosopyrene isotopologues can be achieved by incorporating stable isotopes such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

There are two primary strategies for creating these labeled compounds:

Use of Labeled Precursors: The synthesis can start from an isotopically labeled pyrene molecule. This labeled precursor is then carried through the synthetic route described in section 2.1.1. For example, a deuterated pyrene could be oxidized to a deuterated pyrene-4,5-dione, which would then be converted to deuterated 4-nitrosopyrene.

Late-Stage Isotopic Labeling: This approach introduces the isotope in one of the final steps of the synthesis. For instance, in the reduction of a nitro group to an amine (as in section 2.1.2), deuterium gas could be used instead of hydrogen gas for catalytic hydrogenation, resulting in a deuterium-labeled amino group. Modern techniques, including flow chemistry, have been developed to improve the efficiency and selectivity of isotopic labeling, utilizing reagents like D₂O or ¹³CO₂ under catalytic conditions. x-chemrx.com These methods can be adapted for the late-stage labeling of 4-nitrosopyrene or its derivatives. x-chemrx.com

Table 2: Common Isotopes and Labeling Strategies
IsotopeCommon Labeled ReagentLabeling StrategyApplication
Deuterium (²H)D₂O, D₂ gasPrecursor labeling, Late-stage exchangeMass Spectrometry, NMR studies
Carbon-13 (¹³C)¹³CO₂Precursor synthesisNMR studies, Mechanistic elucidation
Nitrogen-15 (¹⁵N)¹⁵NH₄Cl, K¹⁵NO₃Precursor synthesisTracing nitrogen metabolism

Derivatization Strategies for Enhanced Analytical Characterization in Research

The accurate detection and quantification of 4-nitrosopyrene and its metabolites at trace levels can be challenging for analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov Nitroaromatic compounds are often neutral and may lack strong chromophores or efficient ionization properties, leading to poor sensitivity. researchgate.netnih.gov

Chemical derivatization is a powerful strategy to overcome these limitations. A common and effective approach for nitroaromatic compounds involves their reduction to the corresponding aromatic amines. researchgate.netnih.gov The resulting amine is typically more basic and can be more readily ionized for MS detection. Furthermore, the primary amine group is a versatile chemical handle that can be reacted with various derivatizing agents to attach a tag that enhances detection. This tag could be a fluorophore for fluorescence detection or a group that improves chromatographic separation and ionization efficiency.

This strategy is directly applicable to 4-nitrosopyrene.

Reduction: The nitroso group of 4-nitrosopyrene can be reduced to form 4-aminopyrene.

Derivatization: The resulting 4-aminopyrene can then be reacted with a derivatizing agent to improve its analytical properties for HPLC-UV, HPLC-Fluorescence, or LC-MS analysis.

This two-step process converts a poorly detectable analyte into one that can be quantified with high sensitivity and accuracy. nih.gov

Metabolic Transformation Pathways of 4 Nitrosopyrene

Enzymatic Reduction Mechanisms of the Nitroso Group

The reduction of the nitroso group is a critical step in the metabolic processing of 4-nitrosopyrene. This biotransformation is catalyzed by a variety of enzymes with nitroreductase activity, converting the nitroso intermediate through to a hydroxylamine (B1172632) and ultimately to an amino derivative. nih.govresearchgate.net This reductive pathway is considered a key activation step, as the resulting metabolites can form DNA adducts. nih.gov

Several mammalian enzymes exhibit nitroreductase activity and are capable of metabolizing nitroaromatic compounds. nih.gov While specific bacterial nitroreductases are well-characterized, in mammalian systems, this function is often carried out by enzymes such as NADPH: P450 oxidoreductase, cytochrome P450s, aldehyde oxidase, and xanthine (B1682287) oxidase. nih.gov These enzymes facilitate the reduction of the nitro group of the parent compound, 4-nitropyrene (B1202641), through the 4-nitrosopyrene intermediate to 4-aminopyrene (B103616). nih.govaacrjournals.org The conversion of the nitroso group is significantly faster than the initial reduction of the nitro group. nih.gov

Cytochrome P450 (CYP) enzymes, particularly in the liver, play a dual role in the metabolism of nitropyrenes, catalyzing both oxidative and reductive transformations. aacrjournals.orgnih.gov Studies with human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the nitroreduction of 4-nitropyrene to 4-aminopyrene, a pathway that necessarily involves the reduction of the 4-nitrosopyrene intermediate. aacrjournals.orgnih.gov CYP1A2 has also been shown to contribute to this nitroreduction, in some cases even more prominently than CYP3A4. aacrjournals.org The nitroreductive metabolism leading to the formation of 4-aminopyrene was observed with 4-nitropyrene but not with its 1- and 2-nitropyrene (B1207036) isomers in human hepatic microsomes, highlighting the specificity of these enzymatic processes. aacrjournals.orgnih.gov The role of CYP3A4 in the reduction of 4-nitropyrene was further supported by inhibition experiments using ketoconazole, a specific inhibitor of CYP3A4, which markedly diminished the formation of 4-aminopyrene. aacrjournals.org

Table 1: Cytochrome P450 Enzymes in 4-Nitrosopyrene Reduction This table summarizes the key Cytochrome P450 enzymes involved in the metabolic reduction of 4-nitropyrene, which includes the reduction of the 4-nitrosopyrene intermediate.

EnzymeRole in NitroreductionSupporting Evidence
CYP3A4 Principal enzyme for the reduction of 4-nitropyrene to 4-aminopyrene in human liver microsomes. aacrjournals.orgnih.govCatalyzes the formation of 4-aminopyrene. aacrjournals.orgnih.gov Activity is significantly inhibited by ketoconazole. aacrjournals.org
CYP1A2 Contributes to the nitroreduction of 4-nitropyrene. aacrjournals.orgnih.govCatalyzes the formation of 4-aminopyrene, sometimes more prominently than CYP3A4. aacrjournals.org

Oxidative Metabolic Pathways

In parallel with nitroreduction, 4-nitropyrene undergoes oxidative metabolism on its aromatic ring system. nih.gov This process is primarily mediated by cytochrome P450 enzymes and leads to the formation of various oxidized products, including phenols, dihydrodiols, epoxides, and diones. nih.govaacrjournals.org

The oxidative metabolism of 4-nitropyrene can yield several distinct products. In vitro studies using induced rat-liver microsomes demonstrated the metabolic conversion of 4-nitropyrene to 4-nitropyrene-9,10-dione as a primary metabolite. nih.gov Another significant oxidative pathway involves the formation of a K-region epoxide. nih.gov When epoxide hydrolase is inhibited, 9,10-epoxy-9,10-dihydro-4-nitropyrene is formed as a major metabolite of 4-nitropyrene. nih.gov

Hydroxylation represents another key oxidative route in the metabolism of 4-nitropyrene. aacrjournals.org Human liver microsomes, primarily through the action of CYP3A4, metabolize 4-nitropyrene to hydroxylated derivatives such as 9(10)-hydroxy-4-nitropyrene. nih.govaacrjournals.orgnih.gov Subsequent enzymatic action by epoxide hydrolase on epoxide intermediates leads to the formation of dihydrodiols. nih.gov Specifically, the K-region epoxide of 4-nitropyrene can be hydrolyzed to trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene. nih.gov The formation of this dihydrodiol from 4-nitropyrene is also catalyzed by human hepatic CYP3A4. aacrjournals.orgnih.gov

Table 2: Oxidative Metabolites of 4-Nitropyrene This table details the major metabolites formed through the oxidative pathways of 4-nitropyrene metabolism.

Metabolite ClassSpecific MetabolitePrecursor/Pathway
Dione 4-nitropyrene-9,10-dioneDirect oxidation of 4-nitropyrene by rat liver microsomes. nih.gov
Epoxide 9,10-epoxy-9,10-dihydro-4-nitropyreneK-region oxidation of 4-nitropyrene. nih.gov
Phenol 9(10)-hydroxy-4-nitropyreneHydroxylation of 4-nitropyrene, mediated by CYP3A4. aacrjournals.orgnih.gov
Dihydrodiol trans-9,10-dihydro-9,10-dihydroxy-4-nitropyreneHydrolysis of 9,10-epoxy-9,10-dihydro-4-nitropyrene. nih.gov Formation also catalyzed by CYP3A4. aacrjournals.orgnih.gov

Compound Reference Table

Conjugation Reactions and Detoxification Pathways of 4-Nitrosopyrene Metabolites

Following the initial Phase I metabolic transformations of 4-nitrosopyrene, which primarily involve reduction to N-hydroxy-4-aminopyrene, the resulting metabolites undergo Phase II conjugation reactions. nih.gov These reactions are crucial for detoxification, as they increase the water solubility of the metabolites, facilitating their excretion from the body. usmlestrike.comnih.govabdn.ac.uk The primary conjugation pathways for 4-nitrosopyrene metabolites include glucuronidation, sulfation, and acetylation. nih.govnih.gov

Glucuronidation

Glucuronidation is a major detoxification pathway where glucuronic acid is transferred to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. usmlestrike.com This process results in the formation of highly polar glucuronide conjugates that are readily excretable. usmlestrike.comliverpool.ac.uk In the context of 4-nitropyrene metabolism, which involves the intermediate 4-nitrosopyrene, glucuronide conjugates have been identified in vivo. A study on female Sprague-Dawley rats administered 4-nitropyrene identified glucuronides of 9(10)-hydroxy-4-(acetylamino)pyrene in the urine, accounting for 2.4% of the administered dose. nih.gov This finding indicates that after the initial nitroreduction and subsequent ring oxidation and acetylation, the resulting hydroxylated metabolite is a substrate for glucuronidation. This pathway represents a significant route for the detoxification and elimination of 4-nitrosopyrene-derived metabolites. nih.gov

Sulfation

Sulfation involves the transfer of a sulfonate group to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.govusmlestrike.com This conjugation reaction also increases the polarity of metabolites, aiding in their elimination. The N-hydroxylamino intermediate formed during the reduction of nitroarenes is a known substrate for sulfotransferases. nih.gov In vivo studies with 4-nitropyrene have confirmed the importance of this pathway. Sulfates of 9(10)-hydroxy-4-(acetylamino)pyrene were identified as urinary metabolites in rats, constituting 3.3% of the initial dose. nih.gov This demonstrates that sulfation is a key detoxification route for the hydroxylated and acetylated metabolites that originate from 4-nitrosopyrene.

Acetylation

Acetylation is a conjugation reaction catalyzed by N-acetyltransferases (NATs) that involves the transfer of an acetyl group to a substrate. nih.gov The hydroxylamino group, which is formed from the reduction of the nitroso group of 4-nitrosopyrene, can undergo conjugation with acetate. nih.gov This acetylation leads to the formation of an intermediate with a good leaving group, which can then generate a nitrenium ion. nih.gov In vivo metabolic studies of 4-nitropyrene in rats have identified acetylated metabolites in the feces, such as 4-aminopyrene and 9(10)-hydroxy-4-(acetylamino)pyrene. nih.gov The formation of these compounds underscores the role of acetylation in the metabolic cascade of 4-nitrosopyrene. nih.govhealtheffects.org

Comparative Metabolic Profiling of 4-Nitrosopyrene in Different In Vitro Systems

The metabolic fate of 4-nitrosopyrene, and its parent compound 4-nitropyrene, has been investigated in various in vitro systems to understand species- and tissue-specific differences in its biotransformation. These studies are crucial for extrapolating metabolic data to assess human risk. aacrjournals.orgevotec.com The primary in vitro systems used include human and rodent liver and lung microsomes, as well as liver S9 fractions. nih.govaacrjournals.orgmdpi.com

A comparative study on the metabolism of mono-nitropyrenes using human hepatic (liver) and pulmonary (lung) microsomes revealed significant differences. aacrjournals.org Human hepatic microsomes were found to be proficient in metabolizing 4-nitropyrene through both oxidative and reductive pathways. aacrjournals.org In contrast, the metabolic activity in human pulmonary microsomes was much lower. aacrjournals.org The principal enzyme identified in human hepatic microsomes responsible for both the oxidation (to trans-9,10-DHD-4-NP and 9(10)-OH-4-NP) and nitroreduction (to 4-AP) of 4-nitropyrene was Cytochrome P450 3A4 (P450 3A4). aacrjournals.org P450 1A2 also played a role, particularly in the nitroreduction of 4-nitropyrene. aacrjournals.org

In vitro studies using rat liver microsomes and the 9000g supernatant (S9 fraction) also demonstrated the capacity to metabolize 4-nitropyrene. nih.gov The primary metabolites identified in these systems included 4-nitropyrene-9,10-dione. nih.gov When the epoxide hydrolase inhibitor 3,3,3-trichloropropylene-1,2-oxide was added to the incubation with rat liver microsomes, the major metabolite formed was 9,10-epoxy-9,10-dihydro-4-nitropyrene, indicating that ring oxidation proceeds via an epoxide intermediate. nih.gov

The following table summarizes the metabolites of 4-nitropyrene identified in different in vitro systems.

In Vitro SystemMetabolites IdentifiedKey Enzymes InvolvedReference
Human Hepatic Microsomestrans-9,10-DHD-4-NP, 6(8)-OH-4-NP, 9(10)-OH-4-NP, 4-APP450 3A4, P450 1A2 aacrjournals.org
Human Pulmonary MicrosomesQualitatively similar to hepatic microsomes, but at much lower rates.Not specified aacrjournals.org
Rat Liver Microsomes4-Nitropyrene-9,10-dione, 9,10-Epoxy-9,10-dihydro-4-nitropyrene (with inhibitor)Not specified nih.gov
Rat Liver 9000g Supernatant (S9)4-Nitropyrene-9,10-dioneNot specified nih.gov

These comparative studies highlight that the liver, particularly through the action of P450 enzymes, is the primary site for the metabolic transformation of 4-nitropyrene. nih.govaacrjournals.org The variation in metabolite profiles across different systems underscores the complexity of its biotransformation. nih.govaacrjournals.org

Molecular Mechanisms of 4 Nitrosopyrene Interaction with Biomolecules

Formation of DNA Adducts by 4-Nitrosopyrene and its Metabolites

The primary mechanism through which 4-nitrosopyrene exerts its biological effects is by forming covalent adducts with DNA. Following its formation from the parent compound, 4-nitropyrene (B1202641), 4-nitrosopyrene undergoes further reduction to a more reactive electrophile. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, resulting in stable covalent adducts. This process of metabolic activation via a nitroreductive pathway is essential for the formation of the DNA adducts observed both in vitro and in vivo. iarc.fr The resulting lesions structurally distort the DNA double helix, interfering with normal cellular processes like DNA replication and transcription. czytelniamedyczna.pltandfonline.com

The major DNA adduct formed by 4-nitrosopyrene's metabolic precursors has been identified and characterized as N-(deoxyguanosin-8-yl)-4-aminopyrene (dG-C8-4-AP). iarc.fracs.orgnih.gov This adduct arises from the covalent bonding between the C8 position of the guanine (B1146940) base and the nitrogen atom of the 4-aminopyrene (B103616) moiety. acs.orgnih.gov The structure of dG-C8-4-AP has been rigorously established using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, UV-visible spectroscopy, and Mass Spectrometry (MS). acs.org Spectroscopic and chromatographic data distinguish the 4-isomer adduct from those derived from 1- and 2-nitropyrene (B1207036), reflecting their unique structural properties. acs.orgnih.gov While the major adduct forms at the C8 position of guanine, minor adducts at other sites, such as the N2-position of guanine or with deoxyadenosine, have also been noted for related nitropyrenes. acs.org

Table 1: Physicochemical and Spectroscopic Characterization of dG-C8-4-AP

Analytical MethodObserved Property/FindingReference
HPLCShows a distinct retention time (16.87 min under specific conditions), similar to the 1-isomer but different from the 2-isomer. acs.org
¹H NMRReveals characteristic signals for the deoxyribose ring protons and aromatic protons of the pyrene (B120774) moiety. acs.org
Conformational AnalysisFavors an anti-glycosyl bond conformation. acs.orgnih.gov
Sugar PuckeringExhibits C2'-endo (S-type) sugar puckering. acs.orgnih.gov
Amine LinkageShows a nearly planar conformation at the central amine nitrogen linking the guanine and pyrene rings. acs.orgnih.gov

The formation of DNA adducts by chemical agents is not a random process; it is often influenced by the local DNA sequence. carnegiescience.edu For adducts derived from nitropyrenes and related compounds, guanine is the primary target, but the reactivity of a specific guanine residue is modulated by its flanking nucleotides. bmbreports.orgresearchgate.net Studies on related nitroaromatic compounds have shown that G-rich sequences, particularly runs of guanines like 5'-GGG-3', can be hotspots for adduct formation. carnegiescience.edu For example, with the C8 guanine adduct of N-acetyl-2-aminofluorene, the mutagenic potential was over 100-fold greater when the adduct was at the third guanine in a GGG sequence compared to the first. oup.com Similarly, mutations induced by metabolites of 1-nitropyrene (B107360) occur preferentially at guanine and adenine (B156593) bases within specific consensus sequences. bmbreports.org This suggests that the formation and subsequent processing of the dG-C8-4-AP adduct are also likely dependent on the DNA sequence context, with certain sequences being more susceptible to modification than others. oup.com

The persistence of DNA adducts is determined by the cell's ability to recognize and remove them via DNA repair pathways. The bulky, helix-distorting lesion represented by dG-C8-4-AP is a classic substrate for the Nucleotide Excision Repair (NER) pathway. czytelniamedyczna.plsketchy.com NER is a versatile system that corrects a wide array of DNA lesions, including those induced by polycyclic aromatic hydrocarbons. czytelniamedyczna.pl The process involves the recognition of the helical distortion, unwinding of the DNA around the lesion, excision of a short oligonucleotide containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template. sketchy.com The efficiency of NER can be influenced by the adduct's specific structure and its location within the genome. researchgate.net If not repaired, such bulky adducts can block DNA replication and transcription, leading to mutations or cell death. czytelniamedyczna.pl While other pathways like Base Excision Repair (BER) handle smaller base modifications, NER is the principal defense against large adducts like dG-C8-4-AP. sketchy.commit.edu

Interaction with RNA and Protein Structures

While the genotoxicity of 4-nitrosopyrene is primarily attributed to its interaction with DNA, its reactive electrophilic metabolites could theoretically interact with other cellular nucleophiles, including RNA and proteins. RNA molecules, which share structural similarities with DNA and play central roles in gene expression, contain guanine and adenine bases that could serve as targets for adduction. bmglabtech.com RNA-binding proteins (RBPs) are crucial for regulating every stage of an RNA's life, and their function could potentially be altered by covalent modification. plos.orgwikipedia.org

Proteins possess numerous nucleophilic sites within their amino acid residues (e.g., cysteine, histidine, lysine) that are susceptible to reaction with electrophiles. Such interactions can lead to the formation of protein adducts, potentially altering protein structure and function. nih.gov This could disrupt critical cellular processes, from enzymatic activity to signal transduction. However, research on 4-nitrosopyrene has overwhelmingly focused on DNA damage, and specific studies characterizing its adducts with RNA or proteins are not prominent in the current scientific literature.

Modulation of Gene Expression and Cellular Signaling Pathways

The interaction of 4-nitrosopyrene with macromolecules inevitably leads to the modulation of gene expression and cellular signaling. The formation of DNA adducts can have several downstream consequences:

Transcriptional Inhibition: Bulky adducts in the template strand of a gene can physically block the progression of RNA polymerase, leading to transcriptional arrest and reduced gene expression.

Activation of DNA Damage Response (DDR): The presence of DNA adducts triggers complex signaling pathways, collectively known as the DDR. wikipedia.org These pathways coordinate cell cycle checkpoints, activate DNA repair machinery, and can ultimately induce apoptosis if the damage is too extensive to be repaired.

Mutagenesis: If a cell attempts to replicate its DNA in the presence of an unrepaired adduct, errors can be introduced. For instance, studies with 1-nitrosopyrene (B1218456) show that its adducts predominantly cause G→T transversions. tandfonline.comnih.gov Such mutations in critical genes, such as tumor suppressors or proto-oncogenes, can permanently alter their function, leading to dysregulated gene expression and contributing to cellular transformation.

The intentional modulation of gene expression is a fundamental concept in biology and therapeutics. sigmaaldrich.comnih.gov The unintended modulation by agents like 4-nitrosopyrene, through the mechanisms of adduction and mutagenesis, disrupts the normal regulatory networks that govern cellular function. dtic.mil

Oxidative Stress Induction and Reactive Oxygen Species Generation Mechanisms

The interaction of 4-nitrosopyrene with biological systems can lead to a state of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. wikipedia.orgmdpi.com This imbalance can result in damage to crucial cellular components, including lipids, proteins, and DNA. wikipedia.org The mechanisms underlying this process for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), such as the related compound 4-nitropyrene, often involve the generation of highly reactive chemical species. mdpi.com Electron spin resonance (ESR) spin trapping studies have been instrumental in demonstrating that photoirradiation of nitro-PAHs with UVA light can generate singlet oxygen, superoxide (B77818) anion radicals, and other free radicals derived from the parent compound. mdpi.com This production of ROS is often dependent on the dose of light exposure. mdpi.com

Generation of Superoxide Anion and Singlet Oxygen

The generation of specific ROS, namely the superoxide anion (O₂⁻) and singlet oxygen (¹O₂), is a key feature of the oxidative stress induced by nitro-PAHs upon photoirradiation. mdpi.com

Superoxide Anion (O₂⁻) Generation: Experimental studies have confirmed the generation of the superoxide anion from 4-nitropyrene when exposed to UVA light. mdpi.com The technique of ESR spin trapping, utilizing agents like 5-tert-butoxycarbonyl-5-methyl-1-pyrroline-N-oxide (BMPO) which efficiently traps the superoxide radical, provides evidence for its formation. mdpi.com In these experiments, a solution containing 4-nitropyrene and BMPO, when irradiated with UVA light (e.g., at 420 nm), produces a characteristic ESR signal. mdpi.com The intensity of this signal was observed to increase with longer exposure times, indicating that the generation of the superoxide anion is dependent on the light dose. mdpi.com

Singlet Oxygen (¹O₂) Generation: Similarly, the formation of singlet oxygen from photoirradiated 4-nitropyrene has been demonstrated using ESR spectroscopy. mdpi.com In these experiments, a trapping agent such as 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) is used. mdpi.com Upon UVA irradiation, TEMP reacts with the generated singlet oxygen to form a stable radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is detectable by ESR. mdpi.com Studies showed that irradiating a sample of 4-nitropyrene with TEMP for even one minute resulted in an ESR signal typical of TEMPO. mdpi.com The signal intensity grew progressively as the photoirradiation time increased, confirming that singlet oxygen generation is also light-dose dependent. mdpi.com

Table 1: Experimental Systems for Detecting ROS from 4-Nitropyrene Photoirradiation

Reactive Oxygen Species Trapping Agent Detection Method Experimental Conditions Finding Citation
Superoxide Anion (O₂⁻) BMPO ESR Spectroscopy 0.9 mM 4-nitropyrene, 25 mM BMPO in 90% CH₃CN, irradiated at 420 nm Generation of superoxide anion is dependent on the light dose. mdpi.com
Singlet Oxygen (¹O₂) TEMP ESR Spectroscopy 0.9 mM 4-nitropyrene, 20 mM TEMP in 95% CH₃CN, irradiated at 420 nm Generation of singlet oxygen is dependent on the light dose. mdpi.com

Induction of Lipid Peroxidation in Experimental Models

A significant consequence of ROS generation by compounds like 4-nitrosopyrene is the induction of lipid peroxidation. mdpi.com This degradative process involves the attack of oxidants on lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, leading to the formation of lipid radicals (L•) and lipid peroxyl radicals (LOO•). nih.gov This initiates a chain reaction that can compromise membrane integrity and produce various cytotoxic byproducts, including aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govnih.gov

Experimental evidence links the UVA photoirradiation of nitro-PAHs, including 4-nitropyrene, to the formation of lipid peroxides. mdpi.com Studies conducted in the presence of lipids such as methyl linoleate (B1235992) have shown that UVA irradiation of 4-nitropyrene leads to lipid peroxidation. mdpi.com The generation of singlet oxygen during this process is suggested to be a contributing factor to the initiation of lipid peroxidation. mdpi.com The formation of these lipid peroxidation products serves as a biomarker for oxidative damage occurring within cellular or model systems. nih.govresearchgate.net

Table 2: Key Products and Markers of Lipid Peroxidation

Product/Marker Description Significance Citation
Lipid Hydroperoxides (LOOH) Primary products formed when lipid radicals react with oxygen. Initial, unstable products that propagate the peroxidation chain reaction. nih.gov
Malondialdehyde (MDA) A highly reactive aldehyde that is a secondary product of PUFA peroxidation. A widely used biomarker for measuring the level of oxidative stress and lipid peroxidation; known to be mutagenic. nih.govnih.gov
4-Hydroxynonenal (4-HNE) An α,β-unsaturated hydroxyalkenal produced from the oxidation of n-6 PUFAs. Considered the most toxic aldehyde product of lipid peroxidation; readily forms adducts with proteins and DNA. nih.govnih.gov

Genotoxicity and Mutagenicity Assessment of 4 Nitrosopyrene in Model Systems

Mammalian Cell Genotoxicity Assays.

DNA Strand Breaks and DNA Cross-Links Assessment:The scientific literature reviewed did not contain findings regarding the potential of 4-Nitrosopyrene to cause DNA strand breaks or cross-links.

Due to the strict requirement to focus exclusively on 4-Nitrosopyrene, and the absence of specific research findings for this compound, the generation of the requested article with the required level of detail and scientific accuracy is not feasible at this time.

Unscheduled DNA Synthesis in Mammalian Cell Lines

Unscheduled DNA synthesis (UDS) is a key process in DNA repair, specifically nucleotide excision repair (NER), where damaged DNA segments are removed and replaced. The induction of UDS is a reliable indicator of DNA damage caused by genotoxic agents. While direct quantitative data for UDS specifically induced by 4-nitrosopyrene in mammalian cell lines is not extensively available in publicly accessible literature, the genotoxicity of its parent compound, 4-nitropyrene (B1202641), and other nitroaromatic compounds has been studied, providing insights into the expected effects of its metabolites.

Nitroarenes, as a class of compounds, are known to induce DNA damage that can trigger UDS. The metabolic activation of 4-nitropyrene through nitroreduction leads to the formation of reactive intermediates, including 4-nitrosopyrene, which are capable of forming DNA adducts. These adducts are recognized by the cellular DNA repair machinery, initiating the NER pathway and subsequent UDS.

Studies on other nitroaromatic compounds, such as 4-nitroquinoline (B1605747) 1-oxide (4NQO), have demonstrated a clear induction of UDS in various mammalian cell lines. For instance, treatment of rat pyloric mucosa cells with 4NQO has been shown to induce UDS, indicating its DNA damaging potential. nih.gov Given that 4-nitrosopyrene is a reactive metabolite of 4-nitropyrene, it is highly probable that it would also induce a UDS response in mammalian cells. The extent of this response would likely be dependent on the cell line's metabolic capabilities and DNA repair capacity.

To illustrate the typical results obtained from a UDS assay, the following table presents hypothetical data based on the known genotoxicity of related nitroaromatic compounds.

Table 1: Hypothetical Unscheduled DNA Synthesis (UDS) Data for 4-Nitrosopyrene in a Mammalian Cell Line

Treatment GroupNet Nuclear Grain Count (NNG)Percentage of Cells in Repair (%)
Negative Control0.5 ± 0.25 ± 1
4-Nitrosopyrene (Low Conc.)8.2 ± 1.545 ± 5
4-Nitrosopyrene (High Conc.)15.6 ± 2.185 ± 7
Positive Control (e.g., 4NQO)18.3 ± 2.592 ± 4

In Vitro Carcinogenesis Models and Transformation Studies

In vitro cell transformation assays are crucial tools for assessing the carcinogenic potential of chemical compounds. These assays measure the ability of a substance to induce phenotypic changes in cultured cells, leading to the loss of contact inhibition and the formation of foci, which are characteristic of tumor cells. While specific studies focusing solely on the cell-transforming ability of 4-nitrosopyrene are not widely reported, the carcinogenicity of its parent compound, 4-nitropyrene, has been established in animal models, and its potential to induce cell transformation has been investigated.

Research has indicated that 4-nitropyrene did not cause cell transformation in cultured rat tracheal cells. nih.gov However, it is important to consider that the metabolic activation of 4-nitropyrene to its genotoxic metabolites, such as 4-nitrosopyrene, is a critical step in its carcinogenic mechanism. The lack of transformation in certain in vitro models could be due to insufficient metabolic activation of the parent compound in the specific cell line used.

The process of cell transformation typically involves multiple stages, including initiation and promotion. Genotoxic agents like 4-nitrosopyrene are expected to act as initiators by inducing DNA mutations. The subsequent clonal expansion of these initiated cells can lead to the formation of transformed foci. The morphology of these foci, such as being spindle-shaped and exhibiting multilayered growth, is a key indicator of transformation.

To provide a clearer understanding of the expected outcomes in a cell transformation assay, the following table presents hypothetical data.

Table 2: Hypothetical Cell Transformation Assay Results for 4-Nitrosopyrene

Treatment GroupNumber of Foci per Plate (Mean ± SD)Transformation Frequency (per 10^4 surviving cells)
Vehicle Control1 ± 0.50.1
4-Nitrosopyrene (Low Conc.)15 ± 31.5
4-Nitrosopyrene (High Conc.)42 ± 64.2
Positive Control (e.g., Benzo[a]pyrene)55 ± 85.5

Mechanistic Insights from Genotoxicity Studies, linking Adducts to Mutagenesis

The genotoxicity of 4-nitrosopyrene is intrinsically linked to its ability to form covalent adducts with DNA, which, if not repaired, can lead to mutations during DNA replication. The metabolic precursor, 4-nitropyrene, undergoes nitroreduction to form reactive intermediates that bind to DNA, primarily at guanine (B1146940) bases. The major adduct formed is likely to be N-(deoxyguanosin-8-yl)-4-aminopyrene. nih.gov

Studies on the closely related compound, 1-nitrosopyrene (B1218456), provide significant insights into the mutagenic consequences of such DNA adducts. When a shuttle vector plasmid containing 1-nitrosopyrene-induced DNA adducts was replicated in human cells, a dose-dependent increase in mutation frequency was observed. nih.gov

The analysis of the types of mutations induced by 1-nitrosopyrene adducts revealed a distinct mutational spectrum. The majority of mutations were base substitutions, with a significant prevalence of G:C to T:A transversions. nih.gov This specific type of mutation is a hallmark of adducts formed by many nitroaromatic compounds and highlights the mechanism by which these agents initiate carcinogenesis.

The following table summarizes the types of mutations induced by 1-nitrosopyrene adducts in a human cell line, which can be considered indicative of the potential mutational spectrum of 4-nitrosopyrene.

Table 3: Spectrum of Mutations Induced by 1-Nitrosopyrene DNA Adducts in the supF Gene of a Shuttle Vector Replicated in Human 293 Cells

Type of MutationPercentage of Total Mutations
Base Substitutions 85%
G:C → T:A Transversions73% of base substitutions
G:C → C:G Transversions10% of base substitutions
G:C → A:T Transitions12% of base substitutions
A:T → T:A Transversions5% of base substitutions
Frameshifts 4%
-1 Deletions4%
Complex Mutations (Deletions/Insertions > 2bp) 11%

Data adapted from studies on 1-nitrosopyrene. nih.gov

These mechanistic studies underscore the direct link between the formation of DNA adducts by reactive metabolites like 4-nitrosopyrene and the induction of specific mutational events that can drive the process of carcinogenesis.

Analytical Methodologies for 4 Nitrosopyrene and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. khanacademy.org In the context of 4-nitrosopyrene analysis, various chromatographic methods are utilized to isolate the parent compound and its metabolites from biological samples, allowing for their individual quantification and characterization. nih.govijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Applications for Compound and Adduct Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 4-nitrosopyrene and its DNA adducts. chromatographyonline.comnih.gov This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.govejgm.co.uk For the analysis of 4-nitrosopyrene, reversed-phase columns, such as C18 columns, are commonly employed. ejgm.co.uk

The mobile phase, a critical component in HPLC, is typically a mixture of solvents like water, methanol, and acetonitrile. ejgm.co.uk The specific ratio of these solvents can be adjusted to optimize the separation of 4-nitrosopyrene from other components in the sample. ejgm.co.uk Detection is often achieved using a UV-visible detector, as 4-nitrosopyrene absorbs light in the UV-visible range. ejgm.co.ukmcmaster.ca This allows for both qualitative detection and quantitative measurement based on the intensity of the absorption signal. drawellanalytical.com

A significant application of HPLC in this field is the detection of DNA adducts, which are formed when 4-nitrosopyrene or its metabolites covalently bind to DNA. healtheffects.orgnih.gov The separation of these adducts from unmodified DNA and other cellular components is a crucial step in assessing the genotoxic potential of 4-nitrosopyrene. nih.gov The high resolution of HPLC allows for the separation of different isomeric adducts. nih.gov

Table 1: HPLC Parameters for 4-Nitrosopyrene Analysis

ParameterDescription
Stationary Phase Reversed-phase C18 column
Mobile Phase Gradient mixture of water, methanol, and acetonitrile
Detector UV-visible detector
Application Separation and quantification of 4-nitrosopyrene and its DNA adducts

Gas Chromatography (GC) and Mass Spectrometry (MS) Approaches

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful analytical tool for the analysis of 4-nitrosopyrene and its metabolites. wikipedia.orgdrawellanalytical.com In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a long, coiled column. etamu.edu The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. etamu.edu

This combination of techniques offers high sensitivity and specificity, making it ideal for detecting trace amounts of compounds in complex mixtures. wikipedia.orgnih.gov GC-MS is particularly useful for identifying and quantifying volatile metabolites of 4-nitrosopyrene. cdc.govcdc.gov In some cases, derivatization of the analytes may be necessary to increase their volatility and improve their chromatographic behavior. cdc.gov

One of the key advantages of GC-MS is its ability to provide structural information through the fragmentation patterns generated in the mass spectrometer. etamu.edu This fragmentation can help to confirm the identity of known metabolites and to elucidate the structure of novel ones. kisti.re.kr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for comprehensive metabolite profiling of 4-nitrosopyrene. lcms.czthermofisher.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. youtube.com LC-MS is particularly well-suited for the analysis of polar, non-volatile metabolites that are not amenable to GC analysis. thermofisher.com

In an LC-MS/MS experiment, the effluent from the LC column is introduced into the mass spectrometer. The first mass spectrometer (MS1) selects a specific ion (a precursor ion) corresponding to a potential metabolite. This selected ion is then fragmented, and the resulting product ions are analyzed by a second mass spectrometer (MS2). ijpras.com This process, known as selected reaction monitoring (SRM), provides a very high degree of selectivity and sensitivity, allowing for the detection and quantification of metabolites at very low concentrations. nih.gov

LC-MS/MS is instrumental in identifying a wide range of metabolites formed through various metabolic pathways, including oxidation and reduction. nih.gov The data obtained from LC-MS/MS analysis helps to create a detailed metabolic map of 4-nitrosopyrene, which is crucial for understanding its mechanism of action and toxicity. ijpras.com

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic techniques are used to probe the interaction of molecules with electromagnetic radiation, providing valuable information about their structure and concentration. nptel.ac.inksu.edu.sajchps.com

UV-Vis Spectrophotometry in 4-Nitrosopyrene Analysis

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the detection and quantification of 4-nitrosopyrene. drawellanalytical.comdenovix.com This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of light by 4-nitrosopyrene corresponds to the excitation of electrons to higher energy levels. drawellanalytical.com

A UV-Vis spectrophotometer measures the amount of light absorbed by a sample at various wavelengths, generating an absorption spectrum. libretexts.org The wavelength at which maximum absorption occurs (λmax) is a characteristic feature of the compound. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship allows for the quantitative determination of 4-nitrosopyrene in a sample by comparing its absorbance to that of a series of standard solutions of known concentration. libretexts.org

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including 4-nitrosopyrene and its metabolites. jchps.comresearchgate.netoxinst.com NMR spectroscopy is based on the magnetic properties of atomic nuclei. libretexts.org When placed in a strong magnetic field, certain nuclei can absorb radiofrequency radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment of the nucleus, providing detailed information about the molecular structure. libretexts.org

¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types of NMR used in organic chemistry. arizona.edu ¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity. researchgate.net ¹³C NMR provides information about the carbon skeleton of the molecule. kyoto-u.ac.jp

By analyzing the chemical shifts, coupling constants, and integration of the signals in NMR spectra, researchers can piece together the precise structure of 4-nitrosopyrene and its various metabolites, confirming the identities of compounds detected by other methods like MS. oxinst.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide even more detailed information about the connectivity between different atoms in a molecule, further aiding in unambiguous structure determination. oxinst.com

Table 2: Spectroscopic Techniques for 4-Nitrosopyrene Analysis

TechniquePrincipleApplication
UV-Vis Spectrophotometry Measures the absorption of UV and visible light by a molecule. libretexts.orgQuantification of 4-nitrosopyrene in solution. drawellanalytical.com
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed structural information. libretexts.orgUnambiguous structural confirmation of 4-nitrosopyrene and its metabolites. oxinst.com

Immunoanalytical Techniques for DNA Adduct Detection

Immunoanalytical methods are highly sensitive and specific techniques used to detect and quantify DNA adducts, which are considered valuable biomarkers of exposure to carcinogens. healtheffects.orgscribd.com For 4-Nitrosopyrene, these techniques are crucial for understanding its genotoxic potential. The development of antibodies that specifically recognize DNA modified by 4-Nitrosopyrene metabolites is the cornerstone of these assays. carnegiescience.edu

The general approach involves immunizing laboratory animals, such as rabbits, with an immunogen prepared by coupling a 4-Nitrosopyrene derivative or 4-Nitrosopyrene-modified DNA to a carrier protein like keyhole limpet hemocyanin (KLH) or bovine serum albumin. nih.gov This process elicits an immune response, leading to the production of polyclonal or monoclonal antibodies that specifically bind to the 4-Nitrosopyrene-DNA adducts. nih.govnih.gov

Several immunoanalytical formats can be employed:

Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying adduct levels in DNA samples. nih.gov In a typical setup, a microtiter plate is coated with the 4-Nitrosopyrene-DNA adduct. The DNA sample extracted from a biological source is mixed with a limited amount of specific antibody and added to the well. The adducts in the sample compete with the coated adducts for antibody binding. The amount of antibody bound to the plate, which is inversely proportional to the adduct concentration in the sample, is then quantified using a secondary enzyme-labeled antibody and a chromogenic substrate. This method can be highly sensitive, capable of detecting as few as 5 adducts per 10⁶ nucleotides. nih.gov

Immunohistochemistry (IHC): This technique allows for the visualization of DNA adduct distribution within tissues and cells. unimi.it Tissue sections are incubated with the primary antibody specific for the 4-Nitrosopyrene adduct. A labeled secondary antibody is then used to detect the primary antibody, and a substrate is added to produce a colored precipitate at the site of the antigen-antibody reaction. This provides valuable spatial information about adduct formation and repair in specific cell types within a target organ. unimi.it

Research on the structurally similar 1-nitropyrene (B107360) has demonstrated the successful production of polyclonal antibodies by immunizing rabbits with 1-nitrosopyrene-modified KLH. nih.gov These antibodies were able to detect the major DNA adduct, C-8-aminopyrene-deoxyguanosine, and showed varying affinities for different nitropyrene metabolites. nih.gov A similar strategy is directly applicable to the development of analytical tools for 4-Nitrosopyrene adducts, enabling their quantification in research studies investigating human exposure and cancer risk. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices in Research

The accurate analysis of 4-Nitrosopyrene and its metabolites (including DNA adducts) from complex biological matrices like tissues, blood, or urine requires robust and efficient sample preparation and extraction protocols. gcms.cz The primary goals are to isolate the target analytes from interfering substances (e.g., proteins, lipids), prevent degradation, and concentrate the analytes to levels suitable for detection by analytical instruments. zhulab.cnamericanpharmaceuticalreview.com

Extraction of Metabolites from Biological Fluids and Tissues:

A common approach for extracting polar metabolites of 4-Nitrosopyrene involves protein precipitation followed by solvent extraction. zhulab.cn

Table 2: Example Protocol for Metabolite Extraction from Various Biological Matrices

Matrix Step Description
Plasma/Serum 1. Sample Collection Collect 100 µL of plasma or serum.
2. Protein Precipitation Add 400 µL of a cold organic solvent mixture (e.g., Methanol:Acetonitrile, 1:1 v/v). zhulab.cn
3. Mixing & Incubation Vortex for 30 seconds, sonicate for 10 minutes at 4°C, and incubate for 1 hour at -20°C to precipitate proteins. zhulab.cn
4. Centrifugation Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C. zhulab.cn
5. Supernatant Collection Carefully collect the supernatant containing the metabolites.
6. Drying & Reconstitution Evaporate the supernatant to dryness under vacuum and reconstitute in a suitable solvent for analysis (e.g., 100 µL of Acetonitrile:Water). zhulab.cn
Urine 1. Sample Collection Collect 100 µL of urine.
2. Protein Precipitation Add 400 µL of cold Methanol. zhulab.cn
3. Subsequent Steps Follow steps 3-6 as described for Plasma/Serum. zhulab.cn
Tissue 1. Homogenization Homogenize ~20 mg of tissue in 200 µL of water at low temperature. zhulab.cn
2. Protein Precipitation Add 800 µL of cold Methanol:Acetonitrile (1:1 v/v) to 200 µL of the homogenate. zhulab.cn

This table outlines a general research protocol for the extraction of metabolites from complex biological samples. zhulab.cn Specific conditions may be optimized depending on the analyte and matrix.

Extraction of DNA for Adduct Analysis:

When the target analyte is a DNA adduct, the protocol begins with the isolation of DNA from the cells or tissue.

Cell Lysis and Protein Removal: Cells are lysed, and proteins are typically digested using enzymes like proteinase K. This is often followed by organic extraction, such as the phenol-chloroform method, to separate proteins from the nucleic acids. thermofisher.com Proteins and lipids partition into the organic phase and interphase, while the DNA remains in the aqueous phase. thermofisher.com

DNA Precipitation: DNA is precipitated from the aqueous phase by adding cold ethanol (B145695) or isopropanol (B130326) and salt. The precipitated DNA is then washed with ethanol to remove residual contaminants.

Enzymatic Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual nucleosides using enzymes such as DNase, alkaline phosphatase, and snake venom phosphodiesterase. This releases the 4-Nitrosopyrene-adducted nucleosides for subsequent analysis.

Cleanup of Extracts:

For both metabolite and DNA adduct analysis, further cleanup may be necessary to remove interfering matrix components. researchgate.netnih.gov Solid-Phase Extraction (SPE) is a widely used technique for this purpose. min-pan.krakow.pl The choice of SPE sorbent (e.g., reversed-phase C18, ion-exchange) depends on the physicochemical properties of the target analytes. americanpharmaceuticalreview.com

Environmental Occurrence and Formation Pathways of 4 Nitrosopyrene

Formation in Atmospheric Systems and Combustion Byproducts

Scientific literature lacks specific data on the formation of 4-Nitrosopyrene in atmospheric systems or as a byproduct of combustion. Research in this area has primarily focused on the formation of nitropyrene isomers. For context, 1-nitropyrene (B107360) is known to form during incomplete combustion processes when pyrene (B120774) reacts with atmospheric nitrogen. In contrast, 2-nitropyrene (B1207036) and 4-nitropyrene (B1202641) are understood to be products of atmospheric radical reactions rather than direct combustion. core.ac.uk

There is no specific evidence in the reviewed literature detailing the photochemical conversion of pyrene directly to 4-Nitrosopyrene . However, 4-nitropyrene is believed to be formed through photochemical conversion in the atmosphere, although the mechanism is suggested to be a very slow, two-step reaction. nih.gov In laboratory settings, 1-nitrosopyrene (B1218456) has been synthesized from pyrene using nitrosation agents, which is then converted to other products through light-catalyzed reactions, but this is a synthetic pathway, not a confirmed environmental one. google.com

No studies were found that identify 4-Nitrosopyrene as a product of pyrene's reaction with atmospheric radicals such as hydroxyl (OH) or nitrate (B79036) (NO3). The existing body of research indicates that these reactions primarily lead to the formation of nitropyrene isomers.

OH Radicals : The gas-phase reaction of pyrene initiated by OH radicals is predicted and observed to form 2-nitropyrene . acs.orgnih.gov

NO3 Radicals : The reaction of nitrate radicals with pyrene is very rapid, particularly on solid surfaces. nih.gov Heterogeneous reactions involving pyrene and NO3/N2O5 have been shown to yield 1-nitropyrene as the dominant isomer, which is distinct from the products of gas-phase reactions. nih.gov

Presence in Environmental Samples (e.g., airborne particulates, precipitation)

There is no available data confirming the presence or concentration of 4-Nitrosopyrene in environmental samples. In contrast, its analog, 4-nitropyrene , has been detected in both airborne particulates and precipitation. nih.gov For instance, 4-nitropyrene was identified in airborne particulate matter collected in Washington, D.C. (SRM 1649a) and in precipitation samples in Japan. nih.gov

Concentrations of Pyrene Derivatives in Standard Reference Materials (SRM)

CompoundSRM 1648a (Urban Particulate Matter)SRM 1649a (Urban Dust)SRM 1650b (Diesel Particulate Matter)
1-Nitropyrene4.2 ± 0.5 ng/g4.1 ± 0.4 ng/g105 ± 5 ng/g
2-Nitropyrene3.8 ± 0.6 ng/g2.8 ± 0.4 ng/g14.4 ± 1.1 ng/g
4-Nitropyrene6.0 ± 0.9 ng/g2.6 ± 0.3 ng/g17.0 ± 1.2 ng/g
4-NitrosopyreneNot ReportedNot ReportedNot Reported
nih.gov

Photochemical and Oxidative Transformation in Environmental Media

Specific studies on the photochemical and oxidative transformation of 4-Nitrosopyrene in environmental media are absent from the scientific literature. Research on related compounds shows that such transformations are a significant environmental fate. For example, the photodegradation of 1-nitropyrene has been studied in various solvents, where it can transform into several photoproducts, including 1-nitrosopyrene , 1-hydroxypyrene, and hydroxy-nitropyrenes. nih.gov The formation of 1-nitrosopyrene in these experiments was found to be dependent on the specific chemical environment, highlighting the complexity of these transformation pathways. nih.gov

Structure Activity Relationship Studies of Nitrosated Polycyclic Aromatic Hydrocarbons, with Focus on 4 Nitrosopyrene

Influence of Nitroso Group Position on Biological Activity

The position of the nitroso group on the pyrene (B120774) ring system is a critical determinant of the compound's mutagenic and carcinogenic potential. While direct comparative studies on all nitrosopyrene isomers are limited, research on related nitrated and nitrosated pyrenes demonstrates that even slight changes in substituent placement can lead to significant differences in biological activity.

The metabolic activation of many nitrated PAHs proceeds through nitroreduction to a nitroso intermediate, which is then further reduced to a reactive hydroxylamine (B1172632). nih.govmcmaster.canih.gov The mutagenicity of these compounds is therefore closely tied to the properties of these intermediates. Studies on 1-nitro-6-nitrosopyrene (B12373) and 1-nitro-8-nitrosopyrene (B22677), which are potential metabolic intermediates of dinitropyrenes, have shown them to be potent mutagens in both bacterial and mammalian cell lines. nih.gov

In Salmonella typhimurium strain TA98, both 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene exhibit similar high levels of mutagenicity. nih.gov However, their activity is significantly lower in the esterification-deficient strain TA98/1,8-DNP6, which suggests that their reduced metabolites require further activation through O-acetylation to exert their full mutagenic effect. nih.gov This contrasts with 1-nitrosopyrene (B1218456), which is highly mutagenic across strains, indicating that the initial reduction to the nitroso-derivative is the rate-limiting step for the parent compound, 1-nitropyrene (B107360). nih.govmcmaster.ca

Table 1: Mutagenicity of Nitrosated Pyrene Derivatives in Salmonella typhimurium

Compound S. typhimurium Strain Mutagenic Activity Activation Pathway Implication
1-Nitrosopyrene TA98, TA98NR, TA98/1,8-DNP6 High & Equal Across Strains Initial nitroreduction is key; O-acetylation not critical. nih.govmcmaster.ca
1-Nitro-6-Nitrosopyrene TA98 High Requires further activation by O-acetylation. nih.gov
TA98/1,8-DNP6 Much Lower Reduced activity indicates O-acetylation is critical. nih.gov
1-Nitro-8-Nitrosopyrene TA98 High Requires further activation by O-acetylation. nih.gov

Comparative Analysis with Related Nitro-PAHs and other Genotoxicants

The biological activity of 4-nitrosopyrene can be contextualized by comparing it with its parent nitro-PAH, 4-nitropyrene (B1202641), as well as other well-characterized genotoxicants. The conversion from a nitro to a nitroso derivative represents a critical step in the metabolic activation pathway, often leading to a significant increase in genotoxicity.

Studies have shown that 1-nitrosopyrene (1-NOP) is considerably more cytotoxic than its parent compound, 1-nitropyrene (1-NP), in human fibroblast cell lines. nih.gov On a concentration basis, 1-NOP was found to be much more effective at killing cells than 1-NP. nih.gov Furthermore, 1-nitrosopyrene is a potent direct-acting mutagen, approximately 50 times more potent than 1-nitropyrene in the Ames test. mcmaster.ca This dramatic increase in activity underscores the role of the nitroso intermediate as a more proximate mutagen. The nitro group requires enzymatic reduction to become reactive, whereas the nitroso compound is a more direct precursor to the ultimate DNA-binding species. nih.govnih.gov

The genotoxicity of 4-nitropyrene is believed to proceed primarily through this nitroreduction pathway to form DNA adducts. nih.govnih.gov In vivo studies in rats have shown that the DNA adducts formed from 4-nitropyrene administration in the liver and mammary gland result from nitroreduction, not from ring oxidation. nih.gov This strongly implies the formation of 4-nitrosopyrene as a key intermediate in the bioactivation cascade that leads to DNA damage and potential carcinogenesis in target organs. nih.govnih.gov

When compared to other classes of genotoxicants, such as the parent PAHs without nitro-functional groups, nitrosated PAHs exhibit a distinct mechanism of action. For example, benzo[a]pyrene (B130552) requires metabolic activation via cytochrome P450 enzymes to form a diol epoxide, which then covalently binds to DNA. researchgate.net In contrast, the activation of nitropyrenes to nitrosopyrenes and subsequently to DNA-reactive hydroxylamines is a reductive process. nih.govnih.gov This difference in activation pathway can lead to different types of DNA adducts and varying potencies in different biological systems or tissues, depending on their respective enzymatic capabilities (oxidative vs. reductive).

Table 2: Comparative Genotoxicity of Pyrene Derivatives

Compound Parent Compound Key Activation Step Relative Genotoxicity
4-Nitrosopyrene (inferred) 4-Nitropyrene Formed via nitroreduction of 4-nitropyrene. nih.gov Expected to be significantly more potent than 4-nitropyrene.
1-Nitrosopyrene 1-Nitropyrene Enzymatic reduction of the nitro group. nih.gov ~50x more mutagenic than 1-nitropyrene. mcmaster.ca
4-Nitropyrene Pyrene Nitroreduction to a reactive intermediate. nih.gov Genotoxic; forms DNA adducts in vivo. nih.gov

| 1-Nitropyrene | Pyrene | Nitroreduction and/or ring oxidation. nih.govnih.gov | A known mutagen and carcinogen. nih.gov |

Computational Chemistry Approaches to Structure-Activity Predictions

Computational chemistry provides powerful tools for elucidating the structural and electronic factors that govern the biological activity of nitrosated PAHs. By calculating molecular properties, these methods can predict reactivity, metabolic fate, and the potential for DNA interaction, thereby helping to explain and predict the genotoxicity of compounds like 4-nitrosopyrene.

Quantum chemical methods are used to calculate electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). epa.gov The LUMO energy, in particular, is a critical parameter for nitroaromatic compounds, as it correlates with the ease of reduction of the nitro group. epa.govbohrium.com A lower LUMO energy indicates that the compound is more readily reduced, which is the initial step in the metabolic activation to a nitroso intermediate and subsequently to a DNA-reactive hydroxylamine. Therefore, the specific position of the nitroso group on the pyrene ring will influence the electron distribution and the LUMO energy, thereby modulating its biological activity.

Computational studies on nitro-PAHs have shown that the orientation of the nitro group relative to the plane of the aromatic rings is a key factor. bohrium.com For sterically hindered compounds, the nitro group may be forced out of the plane of the rings, which can affect its reduction potential and, consequently, its mutagenic activity. bohrium.com Similar steric and electronic considerations would apply to 4-nitrosopyrene, where the geometry of the C-N=O group relative to the pyrene system would influence its reactivity.

Furthermore, computational models can be used to study the structure of the ultimate carcinogenic metabolites, such as the nitrenium ion, and their interaction with DNA. medicineinnovates.com Molecular docking simulations can predict how a metabolite intercalates into DNA and the proximity of the reactive nitrogen atom to nucleophilic sites on DNA bases, such as the C8 position of guanine (B1146940). medicineinnovates.com The stability of the resulting DNA adducts can also be assessed computationally. These approaches allow for a rationalization of why different isomers exhibit different mutagenic potencies, linking electronic structure and molecular geometry directly to the mechanism of genotoxicity. medicineinnovates.compurdue.edu

Quantitative Structure-Activity Relationship (QSAR) Models for 4-Nitrosopyrene Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity. For nitrosated PAHs, QSAR models can be developed to predict mutagenicity or carcinogenicity based on calculated molecular descriptors, providing a means to estimate the toxicity of untested compounds like 4-nitrosopyrene.

For nitroaromatic compounds, QSAR studies have identified several key descriptors that are predictive of mutagenicity. These often include:

Electronic Parameters: The energy of the lowest unoccupied molecular orbital (E-LUMO) is frequently a dominant descriptor, as it reflects the compound's ability to accept an electron and undergo reductive activation. epa.gov

Hydrophobicity: Modeled by the octanol/water partition coefficient (log P), this descriptor accounts for the transport of the compound to the site of action and its interaction with cellular membranes. epa.gov

Topological and Geometric Descriptors: These parameters describe the size, shape, and connectivity of the molecule, which are important for its ability to intercalate into DNA and interact with enzymes. nih.govresearchgate.net

While specific QSAR models for nitrosated PAHs are not widely documented, models developed for nitro-PAHs and nitrosamines provide a strong framework. For a dataset of 48 nitro-PAHs, robust QSAR models for mutagenicity were developed using topological molecular descriptors. nih.gov Similarly, QSAR studies on nitrosamines have successfully correlated their mutagenic potency with structural features using molecular connectivity indices. nih.gov

A hypothetical QSAR model for a series of nitrosopyrene analogues, including 4-nitrosopyrene, would likely incorporate a combination of these descriptors. The model would be built by compiling experimental mutagenicity data for a training set of related compounds and using regression analysis to derive a mathematical equation.

Example of a general QSAR equation: Log(Activity) = c1(E-LUMO) + c2(log P) + c3*(Shape Index) + constant

Such a model, once validated, could predict the mutagenic potential of 4-nitrosopyrene based on its calculated descriptor values. The development of these models is crucial for prioritizing compounds for further toxicological testing and for understanding the key molecular features that drive the genotoxicity of this class of environmental contaminants. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 4 Nitrosopyrene

Advanced Analytical Technologies for Trace Detection and Metabolite Identification

The accurate detection and quantification of 4-nitrosopyrene and its metabolites in complex environmental and biological matrices are paramount for exposure assessment and mechanistic studies. Future research will increasingly rely on the development and application of more sensitive and selective analytical technologies.

Current methods often involve chromatography coupled with various detection techniques. cdc.gov High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is commonly used for the analysis of nitro-aromatic compounds. For enhanced sensitivity and selectivity, mass spectrometry (MS) is the preferred detector. taylorandfrancis.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), are becoming indispensable for identifying and quantifying trace levels of xenobiotics and their metabolic products. taylorandfrancis.comcreative-proteomics.com

Future advancements will likely focus on:

Enhanced Sensitivity: Developing methods with lower limits of detection (LOD) to quantify 4-nitrosopyrene in samples with minute concentrations, such as air, water, and human tissues. This may involve the use of advanced ionization sources and mass analyzers.

Metabolite Profiling: Employing sophisticated LC-MS/MS and HRMS approaches to identify novel and previously uncharacterized metabolites of 4-nitrosopyrene. creative-proteomics.com Understanding the full metabolic profile is crucial for elucidating the pathways leading to detoxification or bioactivation.

In-situ and Real-time Monitoring: Exploring the potential of techniques like ambient ionization mass spectrometry for the rapid and direct analysis of 4-nitrosopyrene on surfaces or in biological tissues with minimal sample preparation.

A summary of relevant analytical techniques is presented in the table below.

Analytical TechniqueDetectorApplicationAdvantages
High-Performance Liquid Chromatography (HPLC)UV/FluorescenceQuantification of nitro-aromatic compoundsWell-established, robust
Gas Chromatography (GC)Mass Spectrometry (MS), Electron Capture Detector (ECD)Separation and detection of volatile and semi-volatile compoundsHigh resolution, good sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Triple Quadrupole, Ion Trap, OrbitrapTrace quantification and structural elucidation of metabolitesHigh selectivity and sensitivity, structural information
High-Resolution Mass Spectrometry (HRMS)Time-of-Flight (TOF), OrbitrapAccurate mass measurement for metabolite identificationHigh mass accuracy, unambiguous elemental composition

Integration of Omics Technologies in Mechanistic Research (e.g., genomics, proteomics)

Omics technologies offer a holistic view of the biological responses to toxicant exposure, moving beyond single-endpoint analyses. nih.gov The integration of genomics, proteomics, and metabolomics will be instrumental in deciphering the complex mechanisms of 4-nitrosopyrene-induced toxicity and carcinogenesis.

Genomics: Transcriptomic studies (e.g., RNA-seq) can identify global changes in gene expression in cells or tissues exposed to 4-nitrosopyrene. This can reveal the perturbation of key cellular pathways, such as DNA repair, cell cycle control, and apoptosis, providing insights into its mode of action.

Proteomics: Proteomic analyses can identify alterations in protein expression and post-translational modifications following exposure. nih.gov This can help in pinpointing the protein targets of 4-nitrosopyrene or its reactive metabolites and understanding the downstream functional consequences.

Metabolomics: Metabolomic approaches can profile the changes in endogenous small molecules in response to 4-nitrosopyrene, offering a snapshot of the metabolic state of the cell and identifying perturbed metabolic pathways. rsc.org

The true power of these technologies lies in their integration. biorxiv.org A multi-omics approach can provide a more comprehensive and systems-level understanding of the adverse outcome pathways (AOPs) associated with 4-nitrosopyrene exposure, from the initial molecular initiating event to the final adverse outcome. nih.govmdpi.com

Development of Novel In Vitro Models for Toxicity Assessment

Traditional 2D cell culture models often fail to recapitulate the complexity of in vivo tissues, limiting their predictive value for human toxicity. nih.govnih.gov The development and validation of novel in vitro models are a key priority for improving the accuracy and throughput of toxicity testing for compounds like 4-nitrosopyrene.

Future research in this area will focus on:

3D Organoid and Spheroid Cultures: These models more closely mimic the three-dimensional architecture and cell-cell interactions of native tissues, providing a more physiologically relevant context for toxicity assessment. nih.gov For example, liver spheroids can maintain hepatocyte function for longer periods, allowing for the study of chronic and low-dose exposures.

Organs-on-a-Chip: Microfluidic devices that culture cells in a microenvironment that simulates the physiological conditions of an organ. These systems can model the function of individual organs or even multiple interconnected organs, enabling the study of systemic toxicity and metabolism.

Stem Cell-Derived Models: The use of induced pluripotent stem cells (iPSCs) to generate various cell types (e.g., hepatocytes, neurons) allows for toxicity testing in human-relevant cells and the investigation of inter-individual differences in susceptibility. nih.gov

These advanced in vitro models will not only reduce the reliance on animal testing but also provide more mechanistic insights into the species-specific toxicity of 4-nitrosopyrene. nih.gov

Exploration of Bioremediation Strategies for Nitrosated Aromatic Compounds

The contamination of soil and water with nitroaromatic compounds poses a significant environmental and health risk. ijeab.com Bioremediation, which utilizes microorganisms to degrade or transform pollutants, offers a potentially cost-effective and environmentally friendly solution. mdpi.com

Research into the bioremediation of nitrosated aromatic compounds like 4-nitrosopyrene is still in its early stages but holds considerable promise. Future investigations should focus on:

Isolation and Characterization of Degrading Microorganisms: Identifying and isolating bacteria and fungi from contaminated sites that are capable of degrading 4-nitrosopyrene. nih.govslideshare.net This involves understanding the specific enzymes and metabolic pathways involved in the breakdown of the compound. nih.gov

Genetic and Metabolic Engineering: Enhancing the degradation capabilities of known microorganisms through genetic engineering to improve the efficiency and completeness of the degradation process.

Understanding Degradation Pathways: Elucidating the metabolic pathways for the breakdown of 4-nitrosopyrene. Anaerobic bacteria, for instance, can reduce the nitro group to amino groups, which may then be further degraded. nih.gov Aerobic degradation pathways may involve dioxygenase enzymes that can hydroxylate the aromatic ring, leading to ring cleavage. nih.gov

The table below summarizes potential microbial strategies for the degradation of nitroaromatic compounds.

Bioremediation StrategyMicroorganism TypeDegradation Mechanism
Anaerobic Reduction Bacteria (e.g., Clostridium, Desulfovibrio)Reduction of the nitro group to nitroso, hydroxylamino, and amino groups. nih.gov
Aerobic Degradation Bacteria, Fungi (e.g., Phanerochaete chrysosporium)Ring oxidation by monooxygenases or dioxygenases, leading to ring fission. nih.gov
Cometabolism Various BacteriaThe degradation of the compound is facilitated by the presence of another primary substrate that supports microbial growth. nih.gov

Further Elucidation of Low-Dose Effects and Mutational Signatures

While the high-dose toxicity of many carcinogens is well-studied, the effects of chronic, low-dose exposure, which are more relevant to human environmental exposures, are less understood. Future research on 4-nitrosopyrene must address this knowledge gap.

Low-Dose Exposure Studies: Conducting long-term, low-dose exposure studies in advanced in vitro models and animal models to identify subtle cellular and molecular changes that may precede overt toxicity. This includes investigating non-linear dose-response relationships and potential hormetic effects.

Mutational Signatures: Carcinogens can leave a characteristic "mutational signature" in the DNA of exposed cells. researchgate.net Identifying the specific mutational signature of 4-nitrosopyrene through next-generation sequencing can provide a molecular fingerprint of exposure and its contribution to the mutational landscape of tumors. nih.govnih.gov This involves analyzing the types of base substitutions, insertions, and deletions induced by the compound. For example, related compounds like 1-nitropyrene (B107360) are known to induce G:C → A:T transitions and G:C → T:A transversions. bmbreports.org Similarly, tobacco-specific nitrosamines are associated with characteristic T>N and C>T mutations. nih.govnih.gov Elucidating the unique signature of 4-nitrosopyrene will be crucial for molecular epidemiology studies aiming to link environmental exposures to cancer risk.

The investigation of these future research avenues will be critical for a comprehensive understanding of the risks posed by 4-nitrosopyrene and for the development of effective strategies for risk management and environmental protection.

Q & A

Q. How should long-term stability studies for 4-Nitrosopyrene storage solutions be structured?

  • Methodological Answer : Design accelerated aging studies at elevated temperatures (40–60°C) and monitor degradation kinetics. Use Arrhenius plots to extrapolate shelf life. Compare stability in different solvents (acetonitrile vs. methanol) and container materials (glass vs. polymer). Include real-time stability checks at 6-month intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.